![molecular formula C18H12ClNO3 B2576490 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850744-46-6](/img/structure/B2576490.png)
1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound that belongs to the class of pyrroles . Pyrroles are known for their diverse biological activities and are considered as a potential source of biologically active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine has been described .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be influenced by various substituents and substitution patterns. For instance, a substituted phenyl ring at both the positions 1 and 5 and an amino methyl group at position 3 have been found to be responsible for the activity on the pyrrole ring .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, the incorporation of electron-withdrawing substituents such as ester, amide, and imide groups into the pyrrole backbone can significantly increase the band gaps and reduce the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels .科学的研究の応用
Photoluminescent Materials
A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), a compound closely related to 1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Absorption and Fluorescence Properties
Lun̆ák et al. (2011) synthesized derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4- c ]pyrrole-1,4-dione, showing significant fluorescence in the visible and near-infrared region. These compounds demonstrate potential for use in fluorescence-based applications (Lun̆ák et al., 2011).
Antibacterial Applications
Research by Sheikh, Ingle, and Juneja (2009) on 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which are structurally similar to the subject compound, revealed antibacterial efficacy against both gram-negative and gram-positive bacteria. This suggests potential antibacterial applications for similar compounds (Sheikh, Ingle, & Juneja, 2009).
Organic Photovoltaic Applications
Wu et al. (2011) explored the use of DPP-based organic molecules, akin to this compound, in organic photovoltaic cells. They demonstrated improved photovoltaic efficiency, indicating the potential of such compounds in solar energy applications (Wu et al., 2011).
Luminescent Polymers
Zhang and Tieke (2008) synthesized polymers containing a pyrrolo[3,4-c]pyrrole-1,4-dione unit, which shows strong fluorescence and solubility in organic solvents. These properties indicate potential use in various optical and electronic applications (Zhang & Tieke, 2008).
Narrow-Bandgap Polymer Solar Cells
Wienk et al. (2008) reported on a narrow bandgap polymer used in photovoltaic cells, based on a structure similar to the subject compound. The study highlights its application in enhancing the efficiency of solar cells (Wienk et al., 2008).
Anticancer Agents
Sheikh, Juneja, and Ingle (2010) conducted molecular docking analyses of similar compounds for potential anticancer applications. This research suggests the potential of structurally related compounds as new anticancer agents (Sheikh, Juneja, & Ingle, 2010).
将来の方向性
Pyrrole derivatives are considered as a potential source of biologically active compounds and have been the focus of many research studies . The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . Therefore, the future directions in the research of “1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” could involve exploring its potential biological activities and developing new synthetic strategies for its derivatives.
特性
IUPAC Name |
1-(3-chlorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-20-15(10-5-4-6-11(19)9-10)14-16(21)12-7-2-3-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNIYECLRMBFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
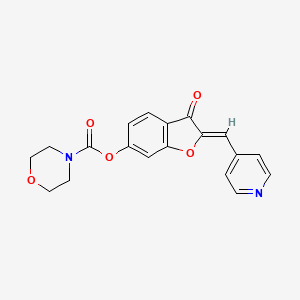
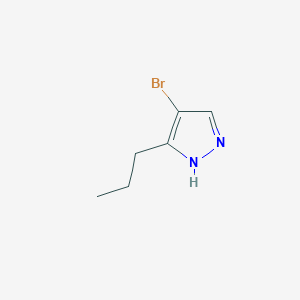
![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)
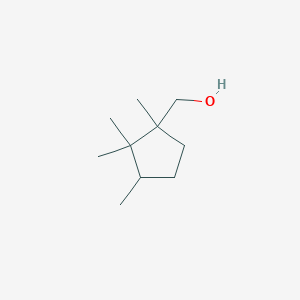
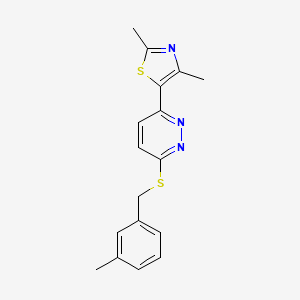
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)
![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)

![3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2576422.png)
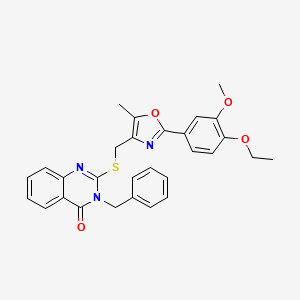

![(Z)-4-(diethylamino)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2576429.png)